Preladenant-d3 is a deuterated form of Preladenant, a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , ] This modification makes Preladenant-d3 valuable for research applications, particularly in pharmacokinetic and metabolic studies. [] By substituting hydrogen atoms with deuterium, researchers can track the molecule's fate in biological systems with greater precision, enabling insights into its absorption, distribution, metabolism, and excretion. []
Preladenant-d3 is a deuterated derivative of Preladenant, a selective antagonist of the adenosine A2A receptor. This compound is significant in pharmacological research, particularly in the context of neurological disorders such as Parkinson’s disease. The introduction of deuterium atoms enhances the compound's metabolic stability, making it a valuable tool for studying the pharmacokinetics and pharmacodynamics of adenosine receptor antagonists.
Preladenant-d3 is classified as a synthetic organic compound with the CAS number 1346599-84-5. It is primarily sourced from chemical synthesis involving commercially available starting materials. The compound is utilized in various scientific studies, especially those focusing on receptor interactions and drug development.
The synthesis of Preladenant-d3 involves a multi-step process that begins with the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure. The key steps in the synthesis are as follows:
Preladenant-d3 has a complex molecular structure characterized by its unique arrangement of atoms, which includes:
The InChI Key for Preladenant-d3 is DTYWJKSSUANMHD-FIBGUPNXSA-N, and its canonical SMILES representation is COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6.
Preladenant-d3 undergoes several types of chemical reactions that are essential for its functionalization and modification:
The reactions are conducted under specific conditions to optimize yields and maintain the integrity of the compound.
Preladenant-d3 exerts its pharmacological effects by selectively antagonizing the adenosine A2A receptor. This receptor plays a crucial role in regulating neurotransmitter release and modulating immune responses in the brain. By blocking this receptor, Preladenant-d3 can reduce overactivity in the indirect pathway of the basal ganglia, which is particularly relevant in conditions like Parkinson’s disease.
The mechanism involves competitive binding to the adenosine A2A receptor, preventing endogenous adenosine from exerting its effects. This action can lead to improved motor function and alleviation of symptoms associated with neurological disorders.
Preladenant-d3 exhibits several notable physical and chemical properties:
These properties make Preladenant-d3 suitable for various experimental applications in medicinal chemistry and pharmacology.
Preladenant-d3 has diverse applications in scientific research:
The unique properties of Preladenant-d3 make it an invaluable asset in advancing our understanding of neurological disorders and developing new therapeutic strategies.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3